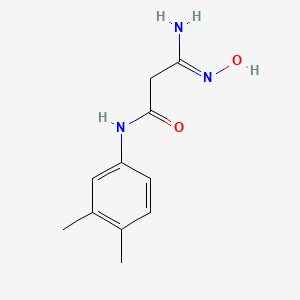
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide, also known as ADHP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ADHP belongs to a class of compounds known as hydroxamic acids, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have anticancer activity. 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis.
Biochemical and physiological effects:
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has been shown to possess antioxidant and anti-inflammatory properties. Studies have also shown that 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the regulation of neurotransmitters in the brain. This suggests that 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide is that it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide and to optimize its pharmacokinetics and toxicity for clinical use.
In conclusion, 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide is a promising compound with potential therapeutic applications in cancer and neurological disorders. Its mechanism of action involves the inhibition of HDACs and MMPs, and it possesses antioxidant and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several potential future directions for research on 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide that could lead to its clinical use.
Synthesemethoden
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide can be synthesized by reacting 3,4-dimethylphenyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with 3-aminopropanoic acid to yield 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide. The synthesis of 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Studies have shown that 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
(3Z)-3-amino-N-(3,4-dimethylphenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-3-4-9(5-8(7)2)13-11(15)6-10(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWPGUAFIFGDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C/C(=N/O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3,4-dimethylphenyl)-3-(hydroxyimino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)

![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)